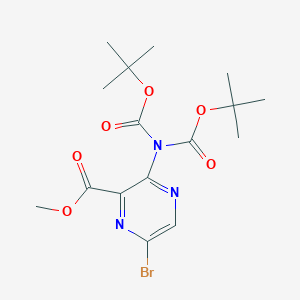
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate is a complex organic compound with a pyrazine ring structure. This compound is characterized by the presence of a carboxylic acid group, a bromine atom, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate typically involves multiple steps. One common method starts with the bromination of pyrazinecarboxylic acid, followed by the introduction of the bis[(1,1-dimethylethoxy)carbonyl]amino group through a series of protection and deprotection steps. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic effects in a medical application.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: This compound shares the pyrazine ring structure but lacks the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group.
Pyrazinecarboxylic acid: A simpler compound with a pyrazine ring and a carboxylic acid group, but without the additional functional groups present in Methyl 3-(bis(tert-butoxycarbonyl)amino)-6-bromopyrazine-2-carboxylate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the bromine atom and the bis[(1,1-dimethylethoxy)carbonyl]amino group allows for unique interactions and reactions that are not possible with simpler pyrazine derivatives.
Properties
Molecular Formula |
C16H22BrN3O6 |
|---|---|
Molecular Weight |
432.27 g/mol |
IUPAC Name |
methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-bromopyrazine-2-carboxylate |
InChI |
InChI=1S/C16H22BrN3O6/c1-15(2,3)25-13(22)20(14(23)26-16(4,5)6)11-10(12(21)24-7)19-9(17)8-18-11/h8H,1-7H3 |
InChI Key |
FLEMZRIEIHNVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1C(=O)OC)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















